![molecular formula C14H15NO5S2 B2578755 Methyl 3-[(2-ethoxyphenyl)sulfamoyl]thiophene-2-carboxylate CAS No. 895261-60-6](/img/structure/B2578755.png)
Methyl 3-[(2-ethoxyphenyl)sulfamoyl]thiophene-2-carboxylate
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Overview
Description
“Methyl 3-[(2-ethoxyphenyl)sulfamoyl]thiophene-2-carboxylate” is a chemical compound with the molecular formula C14H15NO5S2 . It is used in the preparation and synthesis of analogs and derivatives of tenoxicam .
Synthesis Analysis
Thiophene-based analogs, such as “Methyl 3-[(2-ethoxyphenyl)sulfamoyl]thiophene-2-carboxylate”, have been the subject of extensive research due to their potential biological activity . The synthesis of thiophene derivatives often involves heterocyclization of various substrates .Molecular Structure Analysis
The molecular structure of “Methyl 3-[(2-ethoxyphenyl)sulfamoyl]thiophene-2-carboxylate” includes a thiophene ring, which is a five-membered ring made up of one sulfur atom .Scientific Research Applications
- Thiophene derivatives have been investigated for their anti-inflammatory and analgesic effects . Methyl 3-[(2-ethoxyphenyl)sulfamoyl]thiophene-2-carboxylate may exhibit similar properties, making it a candidate for further exploration in pain management and inflammation-related disorders.
- Thiophene-based compounds have demonstrated antimicrobial effects . Researchers could explore the potential of this compound as an antimicrobial agent against bacteria, fungi, or other pathogens.
- Some thiophene derivatives exhibit antitumor activity . Investigating the impact of Methyl 3-[(2-ethoxyphenyl)sulfamoyl]thiophene-2-carboxylate on cancer cells could provide valuable insights.
- Thiophene derivatives are used as corrosion inhibitors in industrial chemistry . Researchers might explore whether this compound can protect metals from corrosion.
- Thiophene-based molecules play a crucial role in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . Investigating the electronic properties of this compound could contribute to materials science.
- The thiophene ring system has been utilized in various pharmacological agents, including anti-inflammatory drugs and anesthetics . Researchers could explore modifications of this compound for potential therapeutic applications.
Anti-Inflammatory and Analgesic Properties
Antimicrobial Activity
Antitumor Potential
Corrosion Inhibition
Organic Electronics and Semiconductors
Drug Development
Safety and Hazards
Future Directions
As a useful research chemical, “Methyl 3-[(2-ethoxyphenyl)sulfamoyl]thiophene-2-carboxylate” has potential applications in the development of new pharmaceuticals and other biologically active compounds . Its future directions will likely involve further exploration of its properties and potential uses in various fields of research.
properties
IUPAC Name |
methyl 3-[(2-ethoxyphenyl)sulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5S2/c1-3-20-11-7-5-4-6-10(11)15-22(17,18)12-8-9-21-13(12)14(16)19-2/h4-9,15H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTLZZJDCUFRIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=C(SC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(2-ethoxyphenyl)sulfamoyl]thiophene-2-carboxylate |
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